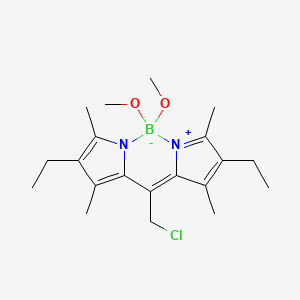
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY: is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. These dyes are known for their high photostability, strong fluorescence, and versatility in various applications. This particular compound is used as an intermediate in the synthesis of Coppersensor 3, a derivative of Coppersensor 1, and is useful in fluorescence microscopy for selective imaging of copper in living cells.
Vorbereitungsmethoden
The synthesis of meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY involves several steps. The general synthetic route includes the formation of the BODIPY core followed by the introduction of various substituents at the meso and other positions. The reaction conditions typically involve the use of pyrrole derivatives, boron trifluoride etherate, and other reagents under controlled conditions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, which may alter its fluorescence properties.
Complex Formation: It can form complexes with metal ions, which can be used in sensing applications.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy for imaging copper ions in living cells, aiding in the study of cellular processes and metal ion homeostasis.
Industry: Utilized in the development of sensors and imaging agents for various industrial applications.
Wirkmechanismus
The mechanism by which meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY exerts its effects involves its strong fluorescence properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. Its interaction with metal ions, such as copper, leads to changes in its fluorescence, allowing for selective imaging and sensing. The molecular targets include metal ions and other molecules that can interact with the BODIPY core and its substituents .
Vergleich Mit ähnlichen Verbindungen
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY is unique due to its specific substituents and their effects on its fluorescence properties. Similar compounds include:
meso-Substituted Tetramethyl BODIPY Dyes: These dyes have different substituents at the meso position, affecting their photophysical properties and applications.
Coppersensor 1 and 3: These derivatives are used for similar applications in copper ion sensing but differ in their specific structures and fluorescence characteristics.
Eigenschaften
Molekularformel |
C20H30BClN2O2 |
|---|---|
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
8-(chloromethyl)-5,11-diethyl-2,2-dimethoxy-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H30BClN2O2/c1-9-16-12(3)19-18(11-22)20-13(4)17(10-2)15(6)24(20)21(25-7,26-8)23(19)14(16)5/h9-11H2,1-8H3 |
InChI-Schlüssel |
RREPGVSBYPKGFG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CCl)C)CC)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


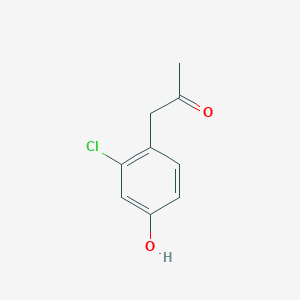

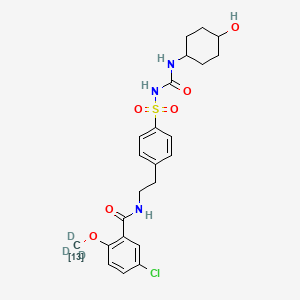
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
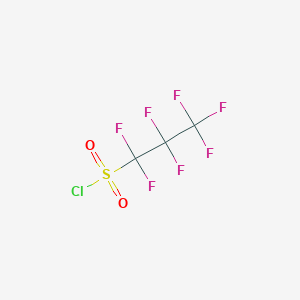

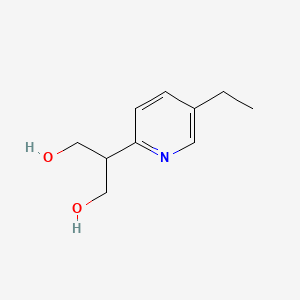
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
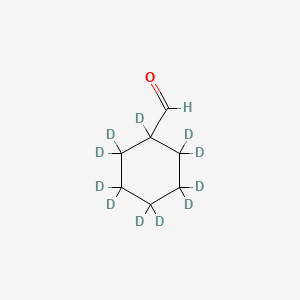
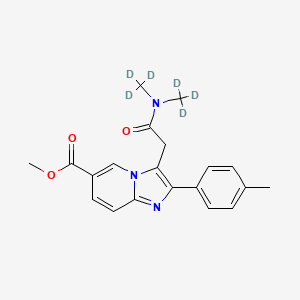
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
